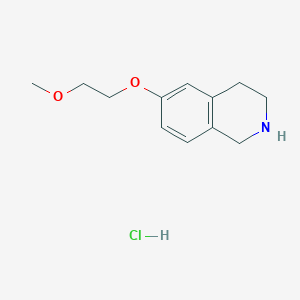

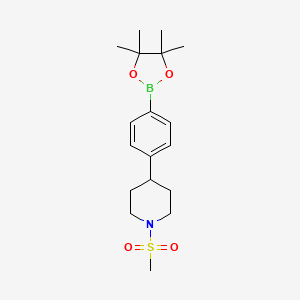

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

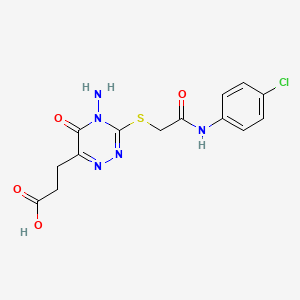

Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that is used in the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer . It is typically marketed under the trade name Tarceva .

Synthesis Analysis

Erlotinib hydrochloride is synthesized traditionally by alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution with ethyl 3,4-dihydroxybenzoate .

Molecular Structure Analysis

The molecular formula of Erlotinib is C22H24ClN3O4 .

Chemical Reactions Analysis

The synthesis of Erlotinib involves several chemical reactions including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution .

Applications De Recherche Scientifique

Antioxidant Applications

One of the primary applications of compounds related to 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is their use as antioxidants. Ethoxyquin, an analog of the mentioned compound, has been utilized for the protection of polyunsaturated fatty acids in fish meal against oxidation. It was shown that ethoxyquin and its dimeric oxidative coupling product are potent antioxidants, essential for preserving fish meal quality during storage (A. J. de Koning, 2002).

Environmental Remediation

In environmental science, the redox properties of quinoline derivatives are leveraged for the degradation of organic pollutants in wastewater. These compounds act as redox mediators, enhancing the efficiency of pollutant breakdown by enzymes such as laccases and peroxidases, thus playing a critical role in the treatment of industrial effluents (Maroof Husain & Q. Husain, 2007).

Therapeutic Research

Beyond their environmental applications, tetrahydroisoquinolines, a class to which the mentioned compound belongs, have been explored for their therapeutic potential. These compounds have been investigated for their roles in treating diseases such as cancer, malaria, and various central nervous system disorders. The structural diversity of THIQ derivatives allows for a broad spectrum of biological activities, making them valuable in drug discovery (I. Singh & P. Shah, 2017).

Analytical Chemistry

Quinoline and its derivatives are also significant in analytical chemistry, where they are used as agents in determining antioxidant activity. Their role in various assays, including those based on hydrogen atom transfer and electron transfer, highlights their importance in evaluating the antioxidant capacity of complex samples. This application is crucial in food engineering, pharmacy, and medicine for assessing the potential health benefits of substances (I. Munteanu & C. Apetrei, 2021).

Mécanisme D'action

Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . It inhibits EGFR-TK phosphorylation and blocks tumor cell signal transduction by competing with the substrate, thus inhibiting growth of the tumor cells and inducing their apoptosis .

Propriétés

IUPAC Name |

6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12;/h2-3,8,13H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDPMRDBNNMQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(CNCC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)

![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)

![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)

![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)